Diphenylterazine

Overview

Description

Diphenylterazine is an organic compound with the chemical formula C25H19N3O. It is a yellow crystal with good solubility and stability, and it has high solubility in organic solvents such as alcohols, ketones, and aromatic hydrocarbons . This compound is widely used in chemical research, particularly as a biological luminous agent due to its minimal cell toxicity at millimolar concentrations .

Mechanism of Action

Target of Action

Diphenylterazine (DTZ) is primarily used as a target substrate for luciferase . Luciferase is a common bioluminescent enzyme that catalyzes the oxidation of luciferin in the presence of oxygen, resulting in light emission .

Mode of Action

DTZ interacts with luciferase to produce bioluminescence . The interaction between DTZ and luciferase is facilitated by a positively charged guanidinium group of an arginine residue, which stabilizes the negative charges present on the reaction’s transition state . Additional active site residues are also designed to optimize this interaction .

Biochemical Pathways

The primary biochemical pathway involved in the action of DTZ is the luciferase-luciferin pathway . In this pathway, luciferase catalyzes the oxidation of luciferin (in this case, DTZ) in the presence of oxygen, leading to the emission of light .

Pharmacokinetics

DTZ has favorable in vivo pharmacokinetics . It is known to yield very little background, leading to excellent signal-to-background ratios . Furthermore, DTZ elicits minimal cell toxicity at millimolar concentrations . It is insoluble in water and can be inactivated by dmso .

Result of Action

The primary result of DTZ’s action is the emission of light . When DTZ is used as a substrate for luciferase, it results in blue luminescence at 480 nanometers . This property makes DTZ a valuable tool in bioluminescence imaging, allowing for the tracking of various biological processes in real-time .

Action Environment

Biochemical Analysis

Biochemical Properties

Diphenylterazine has been used as a target substrate for luciferase in biochemical reactions . It interacts with the enzyme luciferase, which catalyzes the oxidation of this compound, resulting in the emission of light . This interaction is highly specific, leading to excellent signal-to-background ratios .

Cellular Effects

In cellular studies, this compound has been observed to cause minimal cytotoxicity at millimolar concentrations . It has been used to quantify extracellular hydrogen peroxide when coupled to a boronated ester cage , indicating its potential role in cellular redox processes.

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with luciferase. This reaction yields very little background, leading to excellent signal-to-background ratios . The catalytic efficiency of luciferase for this compound is comparable to that of natural luciferase, but the substrate specificity is higher .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

Transport and Distribution

Its use in bioluminescence suggests it may be distributed throughout the cell where it can interact with luciferase .

Subcellular Localization

Given its role as a substrate for luciferase, it is likely to be present in the cytosol where this enzyme is typically located .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenylterazine can be synthesized through the condensation of benzothiophene and 1,2-dibromo-2,2-diphenylacetonitrile . The reaction typically involves the use of a solvent such as ethanol or 1,2-propanediol, and the product is purified through crystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Safety measures are crucial to avoid direct contact and inhalation of dust or gas during the preparation .

Chemical Reactions Analysis

Types of Reactions: Diphenylterazine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Sodium borohydride can be used for reduction reactions.

Substitution: Halogenated solvents and catalysts are often employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield bioluminescent products .

Scientific Research Applications

Diphenylterazine has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis reactions.

Biology: Acts as a bioluminescent agent for imaging and tracking biological processes.

Medicine: Employed in the development of diagnostic tools and therapeutic agents.

Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Comparison with Similar Compounds

Coelenterazine: Another bioluminescent compound with similar applications.

Furimazine: Used in bioluminescence imaging, similar to Diphenylterazine.

Uniqueness: this compound is unique due to its high quantum yield, red-shifted emission, and favorable in vivo pharmacokinetics. It also lacks the cofactors required for light emission, making it highly efficient for bioluminescent applications .

This compound stands out in its field due to its stability, solubility, and wide range of applications in scientific research and industry.

Biological Activity

Diphenylterazine (DTZ) is a synthetic luciferin that has garnered significant attention in bioluminescence research due to its high quantum yield and red-shifted emission properties. This compound serves as a substrate for engineered luciferases, enabling enhanced bioluminescent imaging applications in various biological studies. Recent advancements have highlighted DTZ's favorable pharmacokinetics, making it an attractive candidate for in vivo imaging and other biomedical applications.

DTZ undergoes oxidative chemiluminescence when catalyzed by specific luciferases, leading to the emission of light. The mechanism involves the stabilization of anionic states of DTZ through interactions with positively charged residues in the active sites of engineered luciferases. This process is crucial for achieving high catalytic efficiency, which has been reported to reach values comparable to native luciferases, specifically around .

Key Research Findings

- Luciferase Engineering : A study utilized deep learning techniques to design novel luciferases that selectively oxidize DTZ. These engineered proteins exhibited high stability and specificity for DTZ, outperforming traditional luciferases .

- In Vivo Imaging : DTZ has been employed in various bioluminescence imaging (BLI) studies. For instance, engineered NanoLuc variants using DTZ as a substrate demonstrated significantly enhanced emission intensities, improving the sensitivity of in vivo imaging compared to conventional substrates .

- Pharmacokinetics : Research indicates that DTZ has favorable pharmacokinetic properties, allowing for effective imaging in live organisms without the need for additional cofactors .

Case Studies

- Case Study 1: Enhanced Imaging with teLuc-DTZ : A study demonstrated that mice injected with teLuc-DTZ exhibited strong luminescent signals localized primarily around the bladder area, showcasing the compound's utility in tracking biological processes .

- Case Study 2: Comparative Emission Studies : In comparative studies, teLuc-DTZ was found to emit light at 502 nm, which is significantly brighter than traditional luciferin substrates such as d-luciferin. This brightness enhancement was quantified as being 54-fold greater than FLuc/d-luciferin at equivalent doses .

Data Table: Comparison of Luciferase Systems Using DTZ

| Luciferase System | Emission Peak (nm) | Brightness Increase | Notes |

|---|---|---|---|

| teLuc-DTZ | 502 | 54-fold | Superior sensitivity for in vivo imaging |

| Antares2-DTZ | 584 | 35-90% | Further red-shifted emission for better tissue penetration |

| LumiLuc-8pyDTZ | 525 | 3-fold | Enhanced solubility compared to DTZ |

| LumiScarlet-8pyDTZ | 600 | 3-fold | Optimal for deep tissue imaging |

Applications in Biomedical Research

The unique properties of DTZ have led to its incorporation into various biomedical research applications:

- Cell Imaging : Engineered luciferases utilizing DTZ have been successfully employed for real-time imaging of cellular processes in live mammalian cells .

- Multiplexed Bioassays : The specificity and brightness of DTZ-based systems facilitate multiplexed assays, allowing researchers to track multiple biological signals simultaneously .

- Therapeutic Monitoring : The pharmacokinetic profile of DTZ makes it suitable for monitoring therapeutic responses in preclinical models, particularly in cancer research where tracking tumor dynamics is critical .

Properties

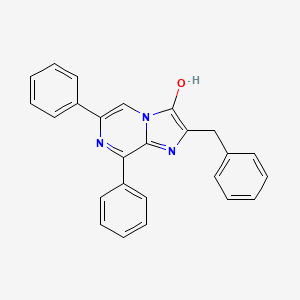

IUPAC Name |

2-benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O/c29-25-21(16-18-10-4-1-5-11-18)27-24-23(20-14-8-3-9-15-20)26-22(17-28(24)25)19-12-6-2-7-13-19/h1-15,17,29H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJMWAVOTYOMRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)C4=CC=CC=C4)C5=CC=CC=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301186068 | |

| Record name | 6,8-Diphenyl-2-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301186068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344940-63-2 | |

| Record name | 6,8-Diphenyl-2-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301186068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does diphenylterazine enable bioluminescence, and what makes it particularly useful for studying biological systems?

A1: this compound (DTZ) itself does not emit light. It acts as a substrate for specific luciferases, like the marine-derived Nanoluciferase. [, , ] When DTZ reacts with Nanoluciferase, it undergoes oxidation, ultimately producing a detectable bioluminescent signal. This reaction does not require ATP, unlike firefly luciferase systems. [, , ] This ATP-independence is crucial for studying extracellular environments where ATP is scarce. [, , ]

Q2: What are some key advantages of using this compound-based probes over traditional bioluminescent systems?

A2: DTZ-based probes, particularly when paired with engineered luciferases like Nanoluciferase, offer several advantages:

- High sensitivity: Studies have shown that DTZ-based systems can achieve excellent sensitivity for in vivo imaging, even detecting small numbers of bacteria. []

- ATP-independence: This allows for applications in extracellular environments where ATP is limited. [, , ]

- Tunable emission: Research has explored modifying DTZ with pyridyl groups, resulting in shifted emission wavelengths (teal, yellow) and improved water solubility. [] This spectral tuning is valuable for multiplexed imaging and overcoming tissue penetration limitations.

Q3: Can you provide an example of how this compound has been used to study a specific biological process?

A3: Researchers have designed a probe called bor-DTZ, where the this compound core is masked by a protecting group. This probe is specifically activated by hydrogen peroxide, releasing free this compound for reaction with Nanoluciferase. [] This enabled the real-time monitoring of extracellular hydrogen peroxide fluctuations in breast cancer cells treated with the chemotherapy drug cisplatin. [] This demonstrates the potential of DTZ-based probes for studying oxidative stress and drug responses.

Q4: What are the limitations of this compound and what are researchers doing to address them?

A4: While DTZ-based probes show promise, they have some limitations:

- Solubility: DTZ itself has poor water solubility, potentially limiting its in vivo applications. [] To address this, researchers have developed pyridyl-modified DTZ analogs with improved solubility. []

- Emission wavelength: The blue emission of standard DTZ-luciferase systems can face limitations in tissue penetration. [] Engineering luciferase variants and modifying DTZ structure have yielded probes with shifted emission wavelengths for improved tissue penetration. []

Q5: What is the future direction of research involving this compound?

A5: Future research will likely focus on:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.